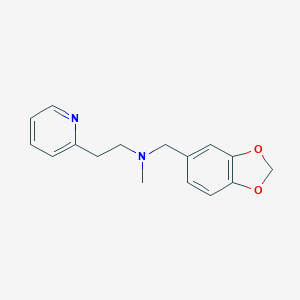

![molecular formula C18H17NO4 B368157 1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one CAS No. 883659-42-5](/img/structure/B368157.png)

1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a spirocyclic structure, which is a compound where two rings share a single atom. It also contains an indole moiety and a 1,3-dioxolane ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, indoles can be synthesized through various methods, including the Fischer indole synthesis, and the Madelung synthesis . 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spirocyclic structure, the indole moiety, and the 1,3-dioxolane ring .Scientific Research Applications

Synthesis and Chemical Properties

1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one, due to its indole structure, is part of a class of compounds that have been the focus of organic chemists for decades. Indole structures are central to a wide variety of alkaloids and biologically active molecules. The review by Taber and Tirunahari (2011) offers a comprehensive classification of indole synthesis methods, underscoring the significance of these compounds in various chemical and biological applications. The authors highlight the intricate web of strategies and techniques employed in the synthesis of indoles, demonstrating the complexity and versatility of these compounds (Taber & Tirunahari, 2011).

Environmental Interactions and Degradation

The compound's interactions with various environmental elements are also of interest. A review by Husain and Husain (2007) explores the role of certain redox mediators, like methoxyphenothiazone, in the enzymatic degradation of organic pollutants. This study underscores the importance of understanding how compounds similar in structure to this compound interact with and can potentially be used in the degradation of pollutants in wastewater treatment processes (Husain & Husain, 2007).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1'-[(4-methoxyphenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-14-8-6-13(7-9-14)12-19-16-5-3-2-4-15(16)18(17(19)20)22-10-11-23-18/h2-9H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMJMIBVZHSDIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

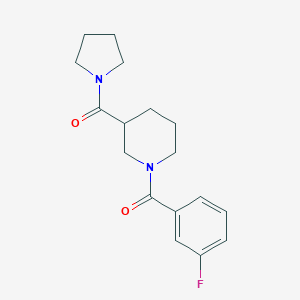

![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)

![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)

![(4-Chlorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368087.png)

![2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B368089.png)

![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)

![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)

![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)

![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)

![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)

![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)

![1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368111.png)

![1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368112.png)